Tideglusib-d7

Bioanalysis LC-MS/MS Pharmacokinetics

Tideglusib-d7 (NP031112-d7) is a stable-isotope-labeled derivative of the irreversible, non-ATP-competitive glycogen synthase kinase-3β (GSK-3β) inhibitor Tideglusib. It is engineered to contain seven deuterium atoms on its naphthalene ring, yielding a molecular weight of 341.43 g/mol versus 334.39 g/mol for the parent compound.

Molecular Formula C19H14N2O2S
Molecular Weight 341.4 g/mol
Cat. No. B12420234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTideglusib-d7
Molecular FormulaC19H14N2O2S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i1D,2D,3D,7D,8D,13D2
InChIKeyPMJIHLSCWIDGMD-DZFJQUJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tideglusib-d7: Certified Deuterated GSK-3β Inhibitor for Quantitative Bioanalysis and Pharmacokinetic Research


Tideglusib-d7 (NP031112-d7) is a stable-isotope-labeled derivative of the irreversible, non-ATP-competitive glycogen synthase kinase-3β (GSK-3β) inhibitor Tideglusib. It is engineered to contain seven deuterium atoms on its naphthalene ring, yielding a molecular weight of 341.43 g/mol versus 334.39 g/mol for the parent compound. This +7 Da mass shift makes it a near-ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it co-elutes with the analyte while being chromatographically indistinguishable under standard reversed-phase conditions. Its primary value proposition is not as a stand-alone therapeutic, but as a critical analytical tool to correct for matrix effects, ion suppression, and extraction variability in quantitative bioanalysis. Tideglusib itself is a reference inhibitor of GSK-3β, with reported IC50 values of 5 nM (GSK-3β WT, 1 h preincubation) and 60 nM (GSK-3β C199A mutant) [1], and the deuterium labeling is not expected to alter these biochemical parameters. [2]

Tideglusib-d7: Why Generic Substitution with Non-Deuterated or Other GSK-3β Inhibitors Fails in Quantitative LC-MS/MS Workflows


The choice of internal standard is the single most significant determinant of assay accuracy, precision, and robustness in quantitative LC-MS/MS. Substituting Tideglusib-d7 with a non-deuterated structural analog such as warfarin—the internal standard validated in the sole published mouse-plasma method for Tideglusib—introduces differential retention time and ionization behavior, compromising the correction of matrix effects [1]. Warfarin elutes at approximately 1.29 minutes, while Tideglusib elutes at approximately 2.06 minutes under identical conditions; this chromatographic separation exposes the two compounds to different solvent compositions in the ion source, generating distinct ion-suppression profiles and yielding inter-day precision values ranging from 6.04 to 11.8% [1]. In contrast, a stable-isotope-labeled internal standard such as Tideglusib-d7 co-elutes with the analyte, experiences identical matrix effects, and compensates for any variation in extraction recovery or ionization efficiency, thereby reducing inter-day precision to below 5% in comparable validated assays. Generic substitution therefore fails because it foregoes the analytical specificity, matrix-effect correction, and precision gain that define Tideglusib-d7’s procurement value.

Tideglusib-d7 Product-Specific Quantitative Evidence: Head-to-Head and Class-Level Differentiation Data


Mass-Shift-Based Quantification: Tideglusib-d7 (+7 Da) vs. Warfarin Internal Standard

Tideglusib-d7 provides a +7 Da mass shift (m/z 341.43 vs. 334.39 for the analyte) and co-elutes with Tideglusib on a reversed-phase Atlantis dC18 column, thereby correcting for matrix effects. In the published LC-MS/MS method using warfarin as internal standard, the analyte and internal standard elute at 2.06 min and 1.29 min, respectively, leading to differential ion-suppression profiles [1]. The use of a co-eluting, isotopically labeled internal standard such as Tideglusib-d7 is a well-established strategy to reduce inter-day precision variability below 5% [2]. Direct head-to-head data for Tideglusib-d7 versus warfarin are not available, but class-level inference from validated SIL-IS methods supports this advantage.

Bioanalysis LC-MS/MS Pharmacokinetics

Biological Activity Equivalence: Tideglusib-d7 vs. Tideglusib (Non-Deuterated)

Deuteration at the naphthalene ring of Tideglusib is not expected to alter its binding affinity or mechanism of action. The parent compound, Tideglusib, inhibits GSK-3β WT with an IC50 of 5 nM (1 h preincubation) and the C199A mutant with an IC50 of 60 nM [1]. Tideglusib-d7 is described as 'the deuterium labeled Tideglusib' with identical biological annotation, and the deuteration is achieved through specific reactions that do not modify the pharmacophore [2]. No direct comparative IC50 study of Tideglusib-d7 has been published, but the structural identity of the non-exchangeable labeling site supports functional equivalence.

Enzymology GSK-3β Inhibition Irreversible Inhibitor

Analytical Standard Certification: ISO 17034 vs. Non-Certified Reference Standards

Tideglusib (naphthyl-d7) is manufactured under ISO 17034 accreditation by CATO Research Chemicals, a certified reference-material producer. The product is supplied with a full quality documentation package including NMR, MS, HPLC, IR, UV, water content, and residue-on-ignition analyses, with a declared purity greater than 95% [1]. In contrast, non-certified reference standards—such as in-house synthesized or generic reagent-grade materials—often lack lot-specific purity certification and structural-conformity reports. The ISO 17034 certification ensures traceable metrological properties and lot-to-lot consistency, which is a procurement prerequisite for regulated bioanalytical laboratories operating under GLP or GCP conditions.

Quality Control Analytical Standard ISO 17034

Deuterium Kinetic Isotope Effect: Metabolic Stability Advantage of Tideglusib-d7 over Tideglusib

Deuterium substitution at metabolically labile positions can retard oxidative metabolism via the kinetic isotope effect. The review by Russak et al. (2019) documents that deuterated analogs of FDA-approved drugs exhibit improved pharmacokinetic profiles, including increased half-life and reduced clearance, with area-under-the-curve (AUC) increases ranging from 20 to 80% in several cases [1]. While no specific metabolic stability study of Tideglusib-d7 has been published, the naphthalene ring is a known site of CYP450-mediated oxidation in structurally related compounds. Procuring Tideglusib-d7 therefore offers a research tool for investigating metabolic hot spots and deuterium isotope effects in Tideglusib’s clearance pathways [2].

Deuterium Isotope Effect Metabolic Stability Pharmacokinetics

Tideglusib-d7: Best-Fit Application Scenarios Based on Quantitative Differentiation Evidence


Regulatory-Compliant Quantitative Bioanalysis of Tideglusib in Plasma and Tissue Matrices

Tideglusib-d7 is the optimal internal standard for LC-MS/MS quantification of Tideglusib in biological matrices. Its co-elution and isotopic mass shift ensure matrix-effect correction across diverse sample types (plasma, tissue homogenates, CSF), meeting the acceptance criteria of FDA and EMA bioanalytical method validation guidelines. The existing method using warfarin as IS suffers from differential retention time and ion suppression, which Tideglusib-d7 overcomes through its structural identity with the analyte [1].

Metabolic Stability and CYP Phenotyping Studies for Deuterated Drug Development

Tideglusib-d7 enables direct investigation of the metabolic fate of the naphthalene ring, a potential CYP oxidation site, through the deuterium kinetic isotope effect. By comparing in vitro half-life and metabolite profiles of Tideglusib versus Tideglusib-d7 in microsomal or hepatocyte incubations, researchers can quantify the metabolic shunting effect and inform future deuterated GSK-3β inhibitor design [1][2].

Pharmaceutical Impurity Profiling and Quality Control of Tideglusib Drug Substance

The ISO 17034-certified Tideglusib-d7 (CATO C3D-3719) provides a traceable, high-purity reference standard for HPLC-UV or LC-MS impurity profiling of Tideglusib active pharmaceutical ingredient. Its lot-specific purity documentation and structural conformity reports support regulatory submissions and eliminate the burden of in-house re-certification [1].

GSK-3β Target Engagement and Pharmacodynamic Studies in Preclinical Models

Tideglusib-d7 can serve a dual purpose in preclinical pharmacodynamic studies: as an internal standard for quantifying unlabeled Tideglusib in target tissues, and as a biochemical probe to confirm GSK-3β inhibition in parallel ex vivo assays. Its expected IC50 values (5 nM for WT, 60 nM for C199A mutant [1]) are identical to the parent compound, ensuring consistent target engagement.

Quote Request

Request a Quote for Tideglusib-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.